molecular formula C16H26N2O2 B2818304 [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine CAS No. 415971-00-5

[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2818304
CAS No.: 415971-00-5
M. Wt: 278.396
InChI Key: CWENNUNXHJSJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine is a secondary amine featuring a 3,4-dimethoxyphenethyl moiety linked to a 1-methylpiperidin-4-yl group. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in bioactive molecules, influencing lipophilicity and π-π interactions . The 1-methylpiperidine group contributes to basicity and steric effects, which may modulate receptor binding or metabolic stability.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-18-10-7-14(8-11-18)17-9-6-13-4-5-15(19-2)16(12-13)20-3/h4-5,12,14,17H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENNUNXHJSJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpiperidin-4-amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H26N2O2
  • Molecular Weight : 278.396 g/mol
  • Purity : Typically ≥ 95%

1. Acetylcholinesterase Inhibition

Research indicates that compounds with a piperidine moiety, similar to this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are valuable in treating neurodegenerative diseases such as Alzheimer's disease.

A study demonstrated that modifications in the structure of piperidine derivatives could enhance their binding affinity to AChE, suggesting that the compound may possess similar inhibitory properties .

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. In vitro studies have shown that derivatives with similar piperidine and aromatic groups can protect neurons from oxidative stress and apoptosis. These findings are crucial for developing treatments for neurodegenerative disorders .

3. Antiproliferative Activity

Preliminary investigations into the antiproliferative effects of related compounds have revealed promising results against various cancer cell lines. For example, compounds with similar structural motifs were found to induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7), indicating a potential role for this compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : The compound likely interacts with key amino acid residues in target enzymes such as AChE through π–π stacking and hydrogen bonding.
  • Cell Signaling Modulation : It may influence various signaling pathways associated with cell survival and apoptosis, particularly in neuronal cells.

Case Study 1: Alzheimer’s Disease Model

In a recent study involving a mouse model of Alzheimer's disease, a related piperidine derivative demonstrated significant improvement in cognitive function and reduced amyloid plaque formation. This suggests that this compound could be further explored as a therapeutic candidate for Alzheimer’s disease .

Case Study 2: Cancer Cell Line Studies

In another study focused on breast cancer treatment, derivatives similar to this compound were tested against MCF-7 and MDA-MB-231 cell lines. Results showed IC50 values indicating potent antiproliferative effects alongside mechanisms leading to apoptosis and cell cycle disruption .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID (Evidence) Core Structure Modifications Molecular Weight (g/mol) Key Properties/Activities
Target Compound [2-(3,4-DMPh)-ethyl]-(1-Me-piperidin-4-yl)-amine ~292.4 (estimated) Predicted moderate lipophilicity, basicity
N-[2-(3,4-DMPh)-ethyl]-N'-ethyl-triazine () Triazine core with ethyl/isopropyl substituents 360.45 Higher MW; potential DNA intercalation
[2-(3,4-DMPh)-ethyl]-CF₃-cycloheptapyrimidine () Cycloheptapyrimidine + CF₃ group ~435.4 (estimated) Enhanced metabolic stability (CF₃)
N-Allyl-2-(difluoro-benzyl)-isothioureido () Isothioureido + allyl/fluoro groups 530.2 Agonist activity (bile acid receptor)
[2-(3,4-DMPh)-ethyl]-(4-nitro-benzylidene)-amine () Schiff base with nitro group ~314.3 (estimated) Electron-withdrawing nitro group; crystallographic stability
[2-(3,4-DMPh)-ethyl]-5-methyl-furan () Furan substituent ~291.3 (estimated) Hydrogen-bonding potential (O-heterocycle)
[2-(3,4-DMPh)-ethyl]-pyridin-4-yl-methyl-amine () Pyridine ring 308.81 Increased basicity (pyridine N)

Physicochemical and Pharmacological Insights

Lipophilicity and Solubility
  • The target compound ’s logP is estimated to be ~2.5–3.0 due to the dimethoxyphenyl group, comparable to analogues like the triazine derivative (, logP ~3.1). However, the trifluoromethyl group in increases lipophilicity (logP ~3.8) but may reduce aqueous solubility .
  • The pyridine-containing analogue () exhibits higher solubility in polar solvents due to its basic nitrogen , whereas the furan derivative () may have intermediate solubility due to the oxygen atom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.